3-[(3-Pyridinyl)methylene]indolin-2-one
Description
Properties
IUPAC Name |
(3Z)-3-(pyridin-3-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGMCFQOGIUFY-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CN=CC=C3)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3367-89-3 | |
| Record name | NSC92223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Mechanism and General Procedure
The Knoevenagel condensation is the most widely reported method for synthesizing 3-arylideneindolin-2-one derivatives, including 3-[(3-Pyridinyl)methylene]indolin-2-one. This reaction involves the acid-catalyzed dehydration of indolin-2-one and 3-pyridinecarbaldehyde to form a conjugated α,β-unsaturated ketone. As described in, the procedure typically involves refluxing equimolar amounts of indolin-2-one and 3-pyridinecarbaldehyde in glacial acetic acid for 3–6 hours. The acidic environment facilitates enolization of the indolin-2-one’s carbonyl group, followed by nucleophilic attack on the aldehyde’s electrophilic carbon, culminating in dehydration to form the methylene bridge.
Optimization of Reaction Conditions
Yields for this method are highly dependent on reaction time, temperature, and catalyst selection. For example, substituting acetic acid with a mixed solvent system (e.g., acetic acid and ethanol) can enhance solubility and reduce side reactions. In, analogous compounds such as 3-(4-(dimethylamino)benzylidene)indolin-2-one were synthesized in unquantified but "excellent" yields under similar conditions, suggesting comparable efficiency for the pyridinyl variant. Post-reaction purification often involves recrystallization from methanol or ethanol, though chromatographic methods may improve purity for sensitive derivatives.
Base-Mediated Alkylation and Subsequent Modification
Sodium Hydride-Assisted Alkylation
While less common for direct methylene bridge formation, sodium hydride (NaH) has been employed to functionalize the indolin-2-one nitrogen prior to condensation. For instance, details the preparation of N-phenyl-3-(4-pyridylmethyl)indolin-2-one via alkylation of oxindole with picolyl chlorides under inert conditions. Although this method primarily targets C3-alkylated products, modifying the electrophile to 3-pyridinecarbaldehyde (instead of alkyl halides) could theoretically yield the desired compound through a two-step process: N-alkylation followed by oxidation.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) offers an alternative route for introducing pyridinyl groups. As reported in, benzyltriethylammonium chloride facilitates the reaction of oxindole with picolyl chloride hydrochloride in a biphasic toluene-sodium hydroxide system. While this method achieved 70% yields for bis-pyridylmethyl derivatives, adapting it for 3-pyridinecarbaldehyde would require substituting the alkyl chloride with an aldehyde, necessitating re-optimization of solvent and catalyst.
Comparative Analysis of Synthetic Approaches
Yield and Purity Considerations
A synthesis route’s viability hinges on yield and scalability. Acid-catalyzed condensations (Method 1) are favored for their simplicity and minimal byproducts, whereas base-mediated methods (Method 2) offer greater control over nitrogen substitution but require additional steps. For example, reports a 70% yield for 3-(4-pyridylmethyl)indolin-2-one via PTC, but analogous yields for the methylene variant remain unreported.
Solvent and Catalyst Impact
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Acetic Acid : Enhances reaction rate but may protonate the pyridinyl nitrogen, complicating purification.
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DMF/THF : Suitable for NaH-mediated reactions but risk side reactions with aldehydes.
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Ethanol : Improves solubility of polar intermediates but prolongs reaction times.
Experimental Protocols and Characterization
Detailed Synthesis of this compound
Materials : Indolin-2-one (1.47 g, 10 mmol), 3-pyridinecarbaldehyde (1.07 g, 10 mmol), glacial acetic acid (20 mL).
Procedure :
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Combine reagents in acetic acid and reflux at 120°C for 4 hours.
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Cool to room temperature, then pour into ice water.
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Filter the precipitate and recrystallize from ethanol.
Characterization :
Chemical Reactions Analysis
Types of Reactions
3-[(3-Pyridinyl)methylene]indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrides. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in modulating biological pathways and interacting with biomolecules.
Medicine: The compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-[(3-Pyridinyl)methylene]indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating signaling pathways like Akt, MAPK, and NF-κB. These interactions contribute to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antibacterial Activity: Nitroimidazole Hybrids
- Compound 3g : 3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1–2 μg/mL .
- Derivative 5f: Addition of a 5-nitro group and morpholinosulfonyl moiety (E-isomer) enhances activity, achieving MICs as low as 0.0625–0.125 μg/mL against MRSA and Gram-negative bacteria .
- Comparison : The pyridinyl derivative lacks nitroimidazole’s nitro group, which is critical for redox cycling and bacterial DNA damage . This suggests 3-[(3-Pyridinyl)methylene]indolin-2-one may have weaker antibacterial activity unless modified with electron-withdrawing groups.
Table 1: Antibacterial Indolin-2-one Derivatives
Kinase Inhibition: Configuration-Dependent Activity
- SU5402 (Z-configuration) : A 3-pyrrolylmethylene derivative selectively inhibits FGFR and VEGFR kinases by occupying the ATP-binding site .
- E-Configuration Analogs : E-isomers (e.g., benzylidenyl derivatives) target EGFR instead, demonstrating kinase selectivity depends on substituent geometry .
- Comparison : The pyridinyl derivative’s E-configuration (assumed based on synthesis protocols in ) may favor EGFR inhibition, similar to other E-configured indolin-2-ones. However, pyridine’s planar structure could alter hydrophobic interactions compared to pyrrole in SU5402 .
Table 2: Kinase Inhibitors with Indolin-2-one Core
Anticancer Activity: Quinoline Hybrids
- LM08: 3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one with a 6-Cl substitution shows selective cytotoxicity against ovarian cancer (IC₅₀: 7.7–48.8 μM) via apoptosis .
- Comparison: The pyridinyl group in this compound lacks quinoline’s fused aromatic system and chlorine atom, which are critical for DNA intercalation and tubulin inhibition in LM08 . This suggests reduced anticancer potency unless further functionalized.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagent Ratio | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1:1.2 | AcOH | Piperidine | 65 | |
| 1:1.5 | EtOH | NH4OAc | 78 |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the methylene bridge (δ 7.8–8.2 ppm for pyridinyl protons; δ 160–165 ppm for carbonyl) .
- X-ray Diffraction : Resolves stereochemistry (e.g., E/Z isomerism) and bond angles (e.g., dihedral angle between indole and pyridine planes ≈ 15°) .
- Mass Spectrometry : HRMS validates molecular weight (C14H10N2O; calc. 222.08, obs. 222.07) .
Basic: What preliminary biological screening models are recommended for assessing the pharmacological potential of this compound?
- Anticancer Activity : Screen against human cancer cell lines (e.g., MCF-7, A549) via MTT assay (IC50 values <50 µM suggest potency) .
- Anti-inflammatory Testing : Inhibit COX-2 enzyme (IC50 comparison with indomethacin) .
- Antimicrobial Assays : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental activity data for this compound?
- Molecular Dynamics Simulations : Compare binding poses in VEGFR-2 or c-Met kinase models with experimental IC50 values .
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed protein-ligand interactions .
- Experimental Validation : Synthesize analogs with modified substituents (e.g., halogenation at C5) to test SAR hypotheses .
Advanced: What strategies are effective in optimizing the substitution pattern to enhance target selectivity while maintaining potency?
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Substituent Effects :
-
Table 2: Selectivity Optimization
Substituent Target (IC50, µM) Selectivity Ratio (c-Met/VEGFR-2) -H 1.2 1:1.5 -Br 0.3 1:8.7
Advanced: What advanced purification techniques address challenges in isolating stereoisomers of this compound derivatives?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve E/Z isomers .
- Crystallography-Driven Isolation : Co-crystallize with chiral auxiliaries (e.g., L-proline) to separate enantiomers .
- Dynamic Kinetic Resolution : Employ lipase catalysts (e.g., CAL-B) under mild conditions to favor thermodynamically stable isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
